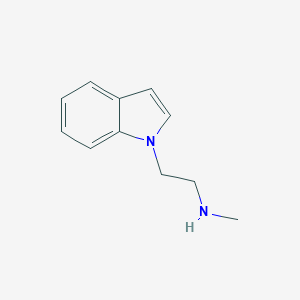

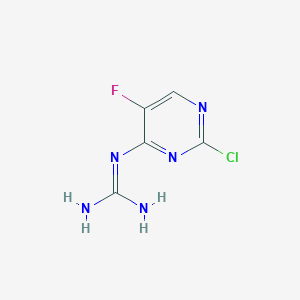

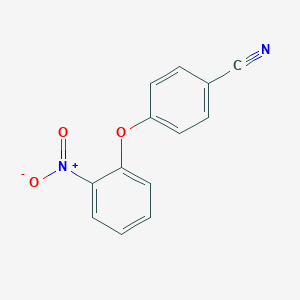

![molecular formula C7H7N3 B169660 6-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-60-1](/img/structure/B169660.png)

6-Methyl-1H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

Pyrazolo[4,3-c]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[4,3-c]pyridines and 2H-pyrazolo[4,3-c]pyridines .Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[4,3-c]pyridine derivatives have been covered and summarized in comprehensive data reported from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The empirical formula of this compound is C6H5N3, and its molecular weight is 119.12 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis Methods : The synthesis of 1H-pyrazolo[3,4-b]pyridines, including 6-Methyl-1H-pyrazolo[4,3-c]pyridine derivatives, utilizes various methods starting from preformed pyrazole or pyridine. These methods aim to introduce a diversity of substituents at key positions on the heterocyclic framework, contributing to the compound's functional diversity and potential applications (Donaire-Arias et al., 2022).

- Structural Analysis : Detailed structural analysis, including X-ray diffraction and spectroscopic methods, helps in understanding the molecular configuration and the stability of these compounds. For example, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives were synthesized, showcasing the 3-hydroxy tautomer, which was studied in detail using X-ray diffraction (Wu et al., 2012).

Biomedical Applications

- Antibacterial and Antimicrobial Activity : Several studies have focused on evaluating the antibacterial activities of pyrazolo[3,4-b]pyridine derivatives. Compounds such as 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids have shown promising antibacterial properties, making them potential candidates for developing new antibacterial agents (Maqbool et al., 2014).

- Antiproliferative Activity : Research into the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines has identified compounds with low micromolar GI50 values. Such studies highlight the potential of these compounds in cancer treatment, with certain derivatives inducing cell death and affecting cell proliferation markers (Razmienė et al., 2021).

Optical and Electronic Applications

- Optical Properties and Device Fabrication : Pyrazolo[4,3-b]pyridine derivatives have been explored for their optical properties and potential in device fabrication. For instance, derivatives containing methoxy and hydroxy phenyl groups have been studied for their thermal stability, polycrystalline structure, and optical band gaps, leading to the fabrication of devices that exhibit rectification behavior and photovoltaic properties (El-Menyawy et al., 2019).

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for 6-Methyl-1H-pyrazolo[4,3-c]pyridine was not found, general safety measures for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

6-methyl-1H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIVYHJIRSHQDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=N1)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile](/img/structure/B169581.png)

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)